(E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring, a benzo[d]thiazole moiety, and an ethyl acetate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.
Synthesis of the benzo[d]thiazole moiety: This involves the cyclization of o-aminothiophenol with a carboxylic acid derivative.
Coupling of the pyrazole and benzo[d]thiazole units: This step may require the use of coupling reagents such as EDCI or DCC.
Introduction of the ethyl acetate group: This can be done through esterification reactions using ethanol and acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or ester groups using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
(E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate hydrochloride: Used in biomedical research and polymer synthesis.
N-(3-Aminopropyl)methacrylamide hydrochloride: Utilized in the production of hydrogels and other biomaterials.
2-(Dimethylamino)ethyl methacrylate: Employed in the synthesis of polymers with specific electrochemical properties.
Uniqueness
(E)-ethyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[2-(2-methylpyrazole-3-carbonyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S2/c1-3-26-14(22)9-21-11-5-4-10(28(17,24)25)8-13(11)27-16(21)19-15(23)12-6-7-18-20(12)2/h4-8H,3,9H2,1-2H3,(H2,17,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIECXILACROIFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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